3-Chloro-2-hydroxy-4-methoxybenzoic acid chemical structure
3-Chloro-2-hydroxy-4-methoxybenzoic acid chemical structure
An In-Depth Technical Guide to 3-Chloro-2-hydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 3-Chloro-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. The document details the compound's physicochemical properties, provides a plausible and detailed synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control, including HPLC, NMR, IR, and Mass Spectrometry. Furthermore, it discusses potential applications as a versatile chemical intermediate, grounded in its structural features. Safety protocols for handling, storage, and disposal are also explicitly detailed to ensure best practices in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis and medicinal chemistry.
Introduction and Chemical Identity
3-Chloro-2-hydroxy-4-methoxybenzoic acid belongs to the class of substituted benzoic acids, a core scaffold in many pharmaceutical agents and specialty chemicals. The unique arrangement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom—on the benzene ring imparts a distinct reactivity profile. This makes it a valuable building block for creating more complex molecules with specific biological activities.[1] The hydroxyl and carboxylic acid groups offer sites for esterification and amidation, the methoxy group influences the electronic properties of the ring, and the chlorine atom can direct further substitutions or be a key feature for biological interaction. Its utility is primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]
Chemical Structure and Identifiers
To ensure unambiguous identification, the compound is defined by several standard chemical identifiers.
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IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzoic acid
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Molecular Formula: C₈H₇ClO₄[2]
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties is essential for handling, analysis, and reaction planning.
| Property | Value | Source |
| Molecular Weight | 202.59 g/mol | [2] |
| Appearance | Expected to be a solid, likely a beige or off-white powder. | [3] |
| Solubility | Expected to be slightly soluble in water and more soluble in organic solvents like methanol, ethanol, and DMSO. | [4] |
| Melting Point | Not specified; related isomers like 3-Chloro-4-methoxybenzoic acid melt at 216-218 °C.[5] |
Structure Elucidation via Spectroscopy
The identity and purity of 3-Chloro-2-hydroxy-4-methoxybenzoic acid are definitively confirmed through a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the methoxy protons. The aromatic protons would appear as doublets due to coupling, with chemical shifts influenced by the surrounding electron-donating (OH, OMe) and electron-withdrawing (Cl, COOH) groups.
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¹³C NMR Spectroscopy: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the phenolic group (~3300-3500 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700 cm⁻¹), and C-O stretches for the ether and acid functionalities.
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Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing strong evidence for the presence of a single chlorine atom.
Synthesis and Purification Workflow
While a specific published synthesis for 3-Chloro-2-hydroxy-4-methoxybenzoic acid was not found in the initial search, a chemically sound and plausible multi-step pathway can be proposed starting from the readily available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid).[6][7][8] The logic behind this proposed route is based on standard electrophilic aromatic substitution reactions, where the directing effects of the existing substituents are leveraged to achieve the desired regiochemistry.
Caption: Proposed workflow for synthesis and purification.
Rationale for Synthetic Strategy
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Protection: The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group. To prevent side reactions and control the position of chlorination, it is first protected, for example, as an acetate ester. This moderates its activating effect.
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Chlorination: With the hydroxyl group protected, electrophilic chlorination (e.g., using sulfuryl chloride, SO₂Cl₂) is directed by the remaining activating group (methoxy) and the deactivating, meta-directing groups (acetylated hydroxyl and carboxylic acid). The desired substitution at position 3 (ortho to the protected hydroxyl and meta to the carboxylic acid) is a plausible outcome.
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Deprotection: The protecting group is removed via hydrolysis to regenerate the phenolic hydroxyl group, yielding the final product.
Detailed Experimental Protocol (Proposed)
Step 1: Protection of Isovanillic Acid
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Dissolve isovanillic acid (1 equivalent) in a suitable solvent like glacial acetic acid in a round-bottom flask.
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Add acetic anhydride (1.2 equivalents) to the solution.
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Gently heat the mixture under reflux for 1-2 hours while stirring.
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Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the acetylated product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
Step 2: Chlorination of the Protected Intermediate
-
Dissolve the dried, protected intermediate (1 equivalent) in a non-polar, aprotic solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent dropwise, maintaining the low temperature.
-
Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Separate the organic layer, wash it with a sodium bicarbonate solution and then brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude chlorinated product.
Step 3: Deprotection to Yield Final Product
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Dissolve the crude chlorinated product in a mixture of methanol and water.
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Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., NaOH).
-
Heat the mixture to reflux and stir for 2-3 hours until TLC indicates the disappearance of the starting material.
-
Cool the mixture. If the reaction was basic, acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
Step 4: Purification
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Purify the final crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 3-Chloro-2-hydroxy-4-methoxybenzoic acid.
Analytical Characterization Workflow
Rigorous analytical testing is required to confirm the identity and purity of the synthesized compound. This is critical for its use in regulated applications like drug development.
Caption: Standard workflow for analytical validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of chemical compounds.[9][10]
Protocol:
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Instrumentation: A standard HPLC system with a UV-Vis detector.[9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A starting point could be 60:40 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 260-280 nm).
-
Sample Preparation: Create a stock solution of the sample at ~1 mg/mL in methanol or the mobile phase. Filter through a 0.45 µm syringe filter before injection.[9]
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Applications in Research and Development
The true value of 3-Chloro-2-hydroxy-4-methoxybenzoic acid lies in its role as a versatile synthetic intermediate.
Caption: How functional groups drive applications.
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Pharmaceutical Development: This compound serves as a scaffold for synthesizing more complex molecules. For instance, it can be used in the development of cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] The carboxylic acid group can be converted to an amide, a common linkage in drug molecules.
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Agrochemicals: It can be used in the formulation of herbicides and pesticides, where the specific substitution pattern on the aromatic ring is crucial for biological activity.[1]
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Material Science: The molecule can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength.[1]
Safety, Handling, and Disposal
Handling this chemical requires adherence to strict safety protocols as outlined in its Safety Data Sheet (SDS). It is classified as an irritant.
Hazard Identification
-
GHS Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3).[3][12]
-
Signal Word: Warning[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, get medical attention.[14]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[12][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12][14]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
3-Chloro-2-hydroxy-4-methoxybenzoic acid is a chemical compound with significant potential as a building block in diverse fields, from pharmaceuticals to material science. Its value is derived from a unique combination of reactive functional groups on a stable aromatic core. This guide has provided a thorough framework for its identification, synthesis, analysis, and safe handling. The proposed synthetic and analytical protocols offer a robust starting point for researchers to produce and validate this compound, enabling further exploration of its applications in creating novel and valuable molecules.
References
-
Pharmaffiliates. 3-Chloro-4-methoxybenzoic Acid. [Link]
-
Chemsrc. (2025, August 25). 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9. [Link]
-
PubChem. 3-Chloro-4-hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
Stenutz, R. 3-chloro-4-methoxybenzoic acid. [Link]
-
Zhang, et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]
-
PubChem. 3-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
NIST. 3-Chloro-4-hydroxybenzoic acid. NIST WebBook. [Link]
-
PubChemLite. 3-chloro-4-methoxybenzoic acid (C8H7ClO3). [Link]
-
MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
NIST. 3-Hydroxy-4-methoxybenzoic acid. NIST WebBook. [Link]
-
PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. [Link]
-
TMP Chem. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]
-
ECHA. (2023, June 9). Substance Information: 3-hydroxy-4-methoxybenzoic acid. European Chemicals Agency. [Link]
-
PubChem. 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
MassBank. (2009, September 10). Benzoic acids and derivatives. [Link]
-
Vaia. Problem 32 Account for the presence of peak.... [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
S. K. Singh, et al. (2006). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-4-hydroxy-5-methoxybenzoic acid | C8H7ClO4 | CID 44215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]
- 5. 3-氯-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]
- 7. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR [m.chemicalbook.com]
- 8. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) IR Spectrum [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
